Spirostan-2,3-diol, (2beta,3alpha,5beta,25R)-

Metabolism Pharmacokinetics Stereochemistry

Steroidal sapogenin metabolism studies often overlook A/B ring stereochemistry. Yonogenin, with its 5β-H configuration and 2β,3α-diol, is the exact probe to address this gap. • Unique 5β-H sapogenin: Preferentially conjugated and excreted in bile, unlike 5α-H analogs. • Ideal SAR negative control: Distinct stereochemistry vs. gitogenin for enzyme inhibition studies. • In silico ADME benchmark: High XLogP 5.5, Rule-of-5 violation enables model validation.

Molecular Formula C27H44O4
Molecular Weight 432.6 g/mol
CAS No. 2460-96-0
Cat. No. B12688311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpirostan-2,3-diol, (2beta,3alpha,5beta,25R)-
CAS2460-96-0
Molecular FormulaC27H44O4
Molecular Weight432.6 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6)O)O)C)C)C)OC1
InChIInChI=1S/C27H44O4/c1-15-7-10-27(30-14-15)16(2)24-23(31-27)12-20-18-6-5-17-11-21(28)22(29)13-26(17,4)19(18)8-9-25(20,24)3/h15-24,28-29H,5-14H2,1-4H3/t15-,16+,17-,18-,19+,20+,21+,22+,23+,24+,25+,26+,27?/m1/s1
InChIKeyFWCXELAAYFYCSR-KQQCRRBPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spirostan-2,3-diol, (2beta,3alpha,5beta,25R)- (CAS: 2460-96-0) for Research Procurement


Spirostan-2,3-diol, (2beta,3alpha,5beta,25R)-, also known as Yonogenin or Episamogenin, is a steroidal sapogenin characterized by a specific stereochemical arrangement featuring a 5β-H configuration and 2β,3α-diol functionality [1]. It is a naturally occurring spirostanol aglycone found in plants such as *Dioscorea tokoro* Makino and serves as the core structure for various bioactive glycosides [2]. Its unique A/B ring cis-fusion and hydroxyl orientation distinguish it from more common 5α-H sapogenins like gitogenin and diosgenin, potentially offering distinct metabolic and physicochemical profiles [3].

Why (2beta,3alpha,5beta,25R)-Spirostan-2,3-diol Cannot Be Substituted by Common 5α-H Isomers


Spirostan-2,3-diol isomers are not functionally interchangeable. The A/B ring junction stereochemistry at C-5 critically dictates metabolic fate and likely biological target engagement. While 5α-H isomers like gitogenin (2α,3β,5α,25R) demonstrate potent inhibition of UGT1A4 and α-glucosidase , 5β-H sapogenins such as yonogenin are preferentially conjugated and excreted in bile, a pathway not observed for 5α-H analogues [1]. This stereochemical divergence leads to fundamentally different in vivo handling, rendering any direct substitution without experimental validation scientifically unsound. The following evidence quantifies these key differences that inform procurement decisions.

Quantitative Differentiation of (2beta,3alpha,5beta,25R)-Spirostan-2,3-diol from Closest Analogs


Differential Metabolic Conjugation: 5β-H vs. 5α-H Sapogenins

The 5β-H configuration of Yonogenin drives a distinct metabolic pathway compared to 5α-H isomers like Gitogenin (2α,3β,5α,25R). In ruminant models, 3α-OH-5β-H sapogenins are conjugated and excreted into bile, while 3β-OH-5α-H sapogenins are not [1]. This indicates that the 5β-H stereochemistry, present in Yonogenin, fundamentally alters hepatic handling.

Metabolism Pharmacokinetics Stereochemistry

Predicted Lipophilicity (LogP) and Membrane Permeability

Yonogenin exhibits a higher predicted lipophilicity (XLogP = 5.5) compared to its 5α-H isomer Gitogenin (LogP = 5.02) [1]. This difference suggests potentially greater membrane permeability for Yonogenin, a critical parameter for cell-based assays and in vivo distribution.

Physicochemical Properties ADME Lipophilicity

Hydrogen Bond Donor/Acceptor Ratio and Rule of 5 Violations

Yonogenin, with its 2β,3α-diol arrangement, presents a distinct hydrogen bonding profile compared to Gitogenin's 2α,3β-diol. Yonogenin has 2 H-bond donors and 4 H-bond acceptors, and it violates Lipinski's Rule of 5 (1 violation) due to its high logP, whereas Gitogenin has 0 violations . This difference in drug-likeness metrics can impact oral bioavailability predictions and formulation strategies.

Drug-likeness Physicochemical Properties ADME

Stereochemical Impact on Biological Target Engagement

The 5β-H configuration has been shown to be a critical determinant of pharmacological activity in related sapogenins. For example, a study on sarsasapogenin derivatives concluded that the A/B-cis linkage via a 5β-H configuration may be more important than the C-25 stereochemistry for various pharmacological activities [1]. While Gitogenin (5α-H) is a potent UGT1A4 inhibitor (IC50 = 0.69 μM) , Yonogenin's activity at this target is unreported, but its 5β-H stereochemistry suggests a potentially different interaction profile.

Stereochemistry Structure-Activity Relationship UGT1A4

Optimal Use Cases for (2beta,3alpha,5beta,25R)-Spirostan-2,3-diol Based on Differential Evidence


In Vivo Metabolism and Pharmacokinetic Studies of Sapogenins

Yonogenin is uniquely suited as a probe for investigating the hepatic conjugation and biliary excretion of 5β-H sapogenins. Its predicted rapid conjugation (class-level inference from epismilagenin/episarsasapogenin data) makes it a valuable control in studies examining the role of A/B ring stereochemistry in xenobiotic metabolism [1]. This contrasts with Gitogenin, which is not conjugated, allowing for direct comparative studies of stereochemical impact on pharmacokinetic fate.

Structure-Activity Relationship (SAR) Studies on Steroidal Scaffolds

With its 2β,3α-diol and 5β-H configuration, Yonogenin provides a distinct stereochemical variant for SAR campaigns exploring steroidal sapogenin targets. It serves as a critical negative control or alternative scaffold when evaluating the role of A/B ring fusion and hydroxyl orientation in enzyme inhibition or receptor binding, particularly against targets where 5α-H isomers like Gitogenin show potent activity .

Physicochemical Profiling and Drug-likeness Assessment

Yonogenin's predicted physicochemical properties, including a high XLogP of 5.5 and a Rule of 5 violation (1 violation) [2], make it an ideal reference compound for training or validating in silico ADME models. Its distinct profile compared to the more drug-like Gitogenin (0 violations) allows for benchmarking predictive algorithms that assess membrane permeability and oral bioavailability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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